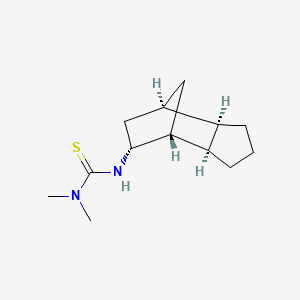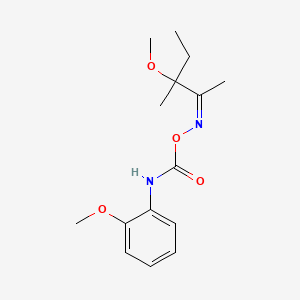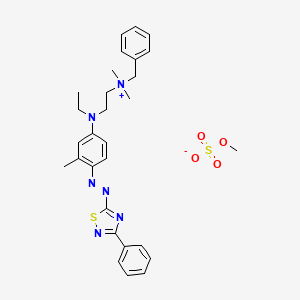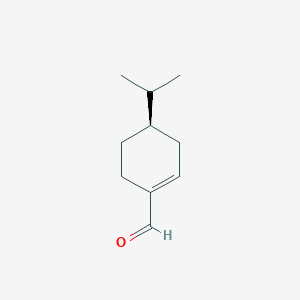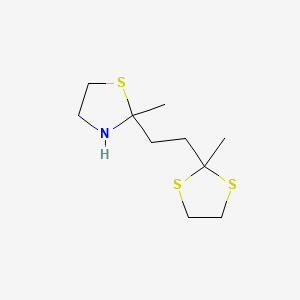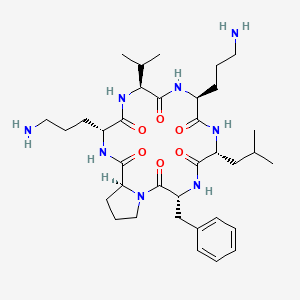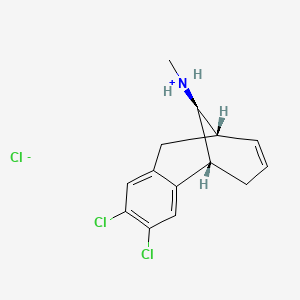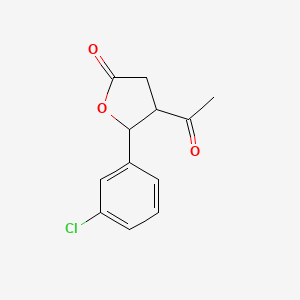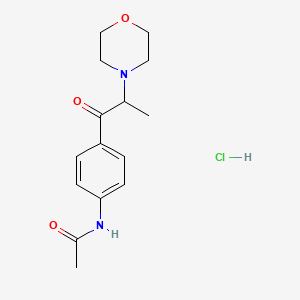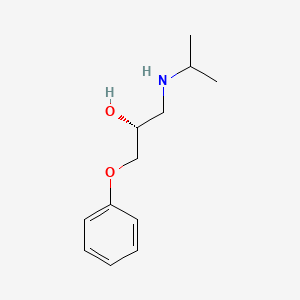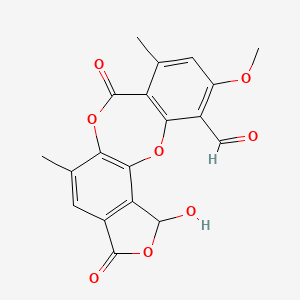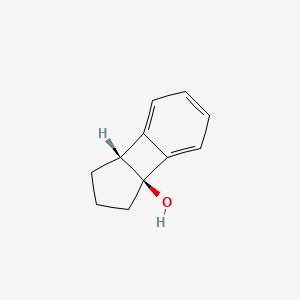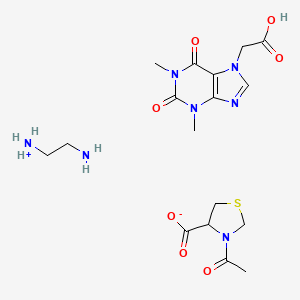
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid is a complex organic compound with a unique structure that combines multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of thiazolidine, aminoethylazanium, and purinyl acetic acid moieties contributes to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of thiazolidine derivatives with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
For the preparation of 2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid, a multi-step synthesis is often employed. This involves the protection of amino groups, followed by the introduction of the purinyl acetic acid moiety through nucleophilic substitution reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of renewable resources, are also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Applications De Recherche Scientifique
3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine moiety can interact with enzymes, potentially inhibiting their activity. The aminoethylazanium group may facilitate binding to receptors or other biomolecules, while the purinyl acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These combined effects contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidine-2,4-dione.
Purinyl acetic acid derivatives: Compounds like 2-(1,3-dimethylxanthin-7-yl)acetic acid.
Uniqueness
What sets 3-Acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid apart is its combination of multiple functional groups, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications and a subject of interest in ongoing research.
Propriétés
Numéro CAS |
84083-21-6 |
|---|---|
Formule moléculaire |
C17H27N7O7S |
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
3-acetyl-1,3-thiazolidine-4-carboxylate;2-aminoethylazanium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4.C6H9NO3S.C2H8N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-4(8)7-3-11-2-5(7)6(9)10;3-1-2-4/h4H,3H2,1-2H3,(H,14,15);5H,2-3H2,1H3,(H,9,10);1-4H2 |
Clé InChI |
YULIHPPLSKBTCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CSCC1C(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C(CN)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


